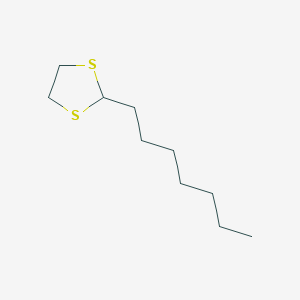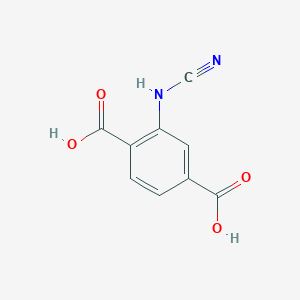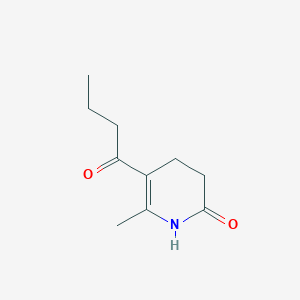![molecular formula C16H26OS B14358523 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-30-8](/img/structure/B14358523.png)
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 6-(methylsulfanyl)hexyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methylsulfanyl group can be synthesized through a series of reactions starting from hexanol, which undergoes substitution reactions to introduce the methylsulfanyl group.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the hexyl chain reacts with a halogenated benzene derivative.
Introduction of Propan-2-yl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are used.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Applications De Recherche Scientifique
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The benzene ring and propan-2-yl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-methylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-ethylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(tert-butyl)benzene
Comparison: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methylsulfanyl group and the propan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
90184-30-8 |
|---|---|
Formule moléculaire |
C16H26OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-(6-methylsulfanylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26OS/c1-14(2)15-10-6-7-11-16(15)17-12-8-4-5-9-13-18-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clé InChI |
KGUIKCRUKAQNML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCCCCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
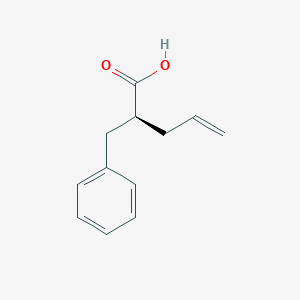


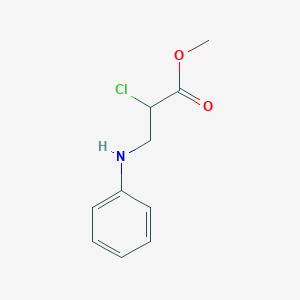

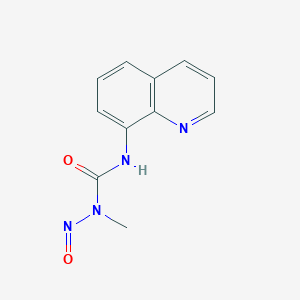

![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
